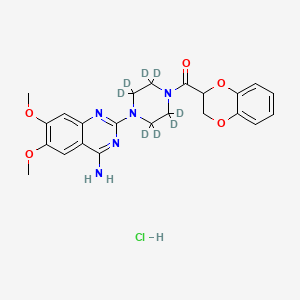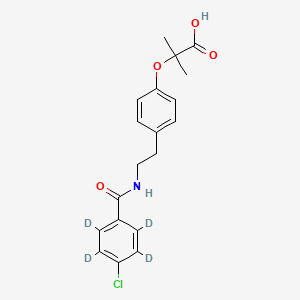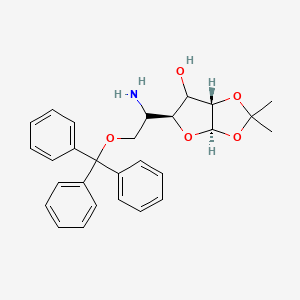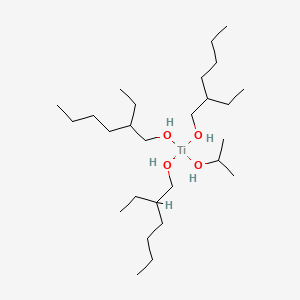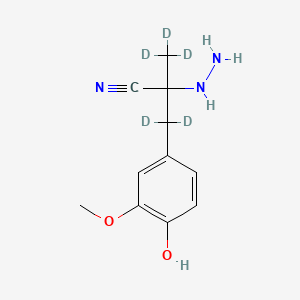
2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d5 is a deuterated compound used primarily in research settings. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen. This compound is often used in proteomics research and other biochemical studies due to its unique properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d5 typically involves the introduction of deuterium atoms into the molecular structure. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the synthesis process. The reaction conditions often require controlled environments to ensure the incorporation of deuterium atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and stability of the deuterated compound .
化学反应分析
Types of Reactions
2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
科学研究应用
2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d5 has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, providing insights into reaction mechanisms and kinetics. The compound may also interact with enzymes and other proteins, influencing their activity and function .
相似化合物的比较
Similar Compounds
- 2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile (non-deuterated)
- 2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d3 (partially deuterated)
Uniqueness
2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d5 is unique due to its complete deuteration, which provides distinct advantages in research applications. The presence of deuterium atoms can lead to differences in reaction rates and mechanisms compared to non-deuterated or partially deuterated compounds. This makes it a valuable tool for studying biochemical processes and developing new materials .
属性
IUPAC Name |
3,3,3-trideuterio-2-[dideuterio-(4-hydroxy-3-methoxyphenyl)methyl]-2-hydrazinylpropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-11(7-12,14-13)6-8-3-4-9(15)10(5-8)16-2/h3-5,14-15H,6,13H2,1-2H3/i1D3,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVIKIJSYLNFHM-YRYIGFSMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)OC)(C#N)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C#N)(C([2H])([2H])C1=CC(=C(C=C1)O)OC)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662000 |
Source


|
| Record name | 2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-(~2~H_3_)methyl(~2~H_2_)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189658-77-2 |
Source


|
| Record name | 2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-(~2~H_3_)methyl(~2~H_2_)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
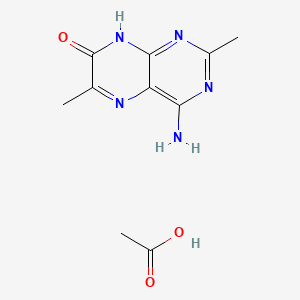
![4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol](/img/structure/B562648.png)
